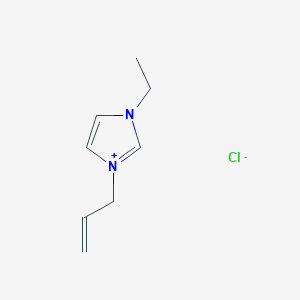
1-Allyl-3-ethylimidazolium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Allyl-3-ethylimidazolium chloride is an ionic liquid that has garnered significant attention due to its unique properties and versatile applications. As a member of the imidazolium-based ionic liquids, it is known for its high thermal stability, low volatility, and excellent solubility for various organic and inorganic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Allyl-3-ethylimidazolium chloride can be synthesized through a quaternization reaction. The process typically involves the reaction of 1-ethylimidazole with allyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or other suitable purification techniques .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions: 1-Allyl-3-ethylimidazolium chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: The compound can be reduced using suitable reducing agents.
Substitution: It participates in substitution reactions where the chloride ion can be replaced by other anions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like silver nitrate can be used to replace the chloride ion.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized imidazolium derivatives, while substitution reactions can produce various imidazolium salts .
Scientific Research Applications
1-Allyl-3-ethylimidazolium chloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-allyl-3-ethylimidazolium chloride involves its ability to disrupt hydrogen bonding networks and stabilize reactive intermediates. This property makes it an effective solvent and catalyst in various chemical reactions. The molecular targets and pathways involved include interactions with polar and non-polar molecules, leading to enhanced reaction rates and selectivity .
Comparison with Similar Compounds
- 1-Allyl-3-methylimidazolium chloride
- 1-Butyl-3-methylimidazolium chloride
- 1-Ethyl-3-methylimidazolium chloride
Comparison: 1-Allyl-3-ethylimidazolium chloride is unique due to its specific alkyl chain length and the presence of an allyl group, which imparts distinct solubility and reactivity properties. Compared to 1-allyl-3-methylimidazolium chloride, it has a slightly different solubility profile and thermal stability. The presence of the ethyl group in place of the methyl group can influence its interactions with various substrates and solvents .
Properties
Molecular Formula |
C8H13ClN2 |
|---|---|
Molecular Weight |
172.65 g/mol |
IUPAC Name |
1-ethyl-3-prop-2-enylimidazol-3-ium;chloride |
InChI |
InChI=1S/C8H13N2.ClH/c1-3-5-10-7-6-9(4-2)8-10;/h3,6-8H,1,4-5H2,2H3;1H/q+1;/p-1 |
InChI Key |
BPDZKCLIWCFCAC-UHFFFAOYSA-M |
Canonical SMILES |
CCN1C=C[N+](=C1)CC=C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















